![molecular formula C14H21Cl2N3 B1521532 methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride CAS No. 1193390-34-9](/img/structure/B1521532.png)
methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride
Overview
Description
Scientific Research Applications
Anticancer Activity
Pyrazolone derivatives, such as methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride , have been studied for their potential anticancer properties. The compound’s ability to interfere with cancer cell proliferation and induce apoptosis makes it a candidate for further research in cancer therapy .
Antioxidant Properties
The antioxidant capacity of pyrazolone derivatives is another area of interest. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .
Herbicidal and Insecticidal Uses
Research has explored the use of pyrazolone derivatives as herbicides and insecticides. Their chemical structure can be designed to target specific enzymes or receptors in plants and insects, providing a way to control agricultural pests .
Anticonvulsant and Antihelmintic Effects
These compounds have shown promise in the treatment of convulsions and parasitic worm infections. By modulating neurotransmitter activity in the brain, they may help manage seizures, while their antihelmintic action can disrupt the metabolism of parasitic worms .
Anti-inflammatory and Antiviral Applications
The anti-inflammatory properties of pyrazolone derivatives make them useful in the treatment of various inflammatory conditions. Additionally, their antiviral activity is being investigated, particularly in the context of inhibiting virus replication .
Synthesis of Medicinal Compounds
Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride: serves as an intermediate in the synthesis of other medicinal compounds. Its structural features allow for the creation of new drugs with potential therapeutic benefits .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with enzymes such as dipeptidylpeptidase 4 .
Mode of Action
It’s worth noting that similar compounds have been used as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors .
Biochemical Pathways
Related compounds have been associated with the inhibition of dipeptidylpeptidase 4, which plays a role in glucose metabolism .
Result of Action
Related compounds have been reported to exhibit potential antibacterial and antifungal activity .
properties
IUPAC Name |
N-methyl-3-(1-methyl-5-phenylpyrazol-3-yl)propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c1-15-10-6-9-13-11-14(17(2)16-13)12-7-4-3-5-8-12;;/h3-5,7-8,11,15H,6,9-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIVLXCSRAEBLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=NN(C(=C1)C2=CC=CC=C2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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